molecular formula C8H10N2O3 B139977 Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate CAS No. 141872-22-2

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

Cat. No.: B139977
CAS No.: 141872-22-2
M. Wt: 182.18 g/mol
InChI Key: LZJZHTZAUNNQGU-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is a pyrazine derivative, characterized by the presence of a pyrazine ring substituted with hydroxy, methyl, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxy-5-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ethyl ester derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJZHTZAUNNQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576451
Record name Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141872-22-2
Record name Ethyl 3,4-dihydro-5-methyl-3-oxo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141872-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate
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